Sabinene hydrate

Description

Structure

3D Structure

Propriétés

Numéro CAS |

546-79-2 |

|---|---|

Formule moléculaire |

C10H18O |

Poids moléculaire |

154.25 g/mol |

Nom IUPAC |

(1R,5S)-2-methyl-5-propan-2-ylbicyclo[3.1.0]hexan-2-ol |

InChI |

InChI=1S/C10H18O/c1-7(2)10-5-4-9(3,11)8(10)6-10/h7-8,11H,4-6H2,1-3H3/t8-,9?,10-/m0/s1 |

Clé InChI |

KXSDPILWMGFJMM-SMILAEQMSA-N |

SMILES |

CC(C)C12CCC(C1C2)(C)O |

SMILES isomérique |

CC(C)[C@@]12CCC([C@@H]1C2)(C)O |

SMILES canonique |

CC(C)C12CCC(C1C2)(C)O |

Autres numéros CAS |

546-79-2 |

Description physique |

terpineol odour |

Synonymes |

2-methyl-5-(1-methylethyl)bicyclo(3.1.0)hexan-2-ol 4-thujanol sabinenehydrate |

Origine du produit |

United States |

Foundational & Exploratory

sabinene hydrate chemical properties and structure

An In-depth Technical Guide on Sabinene Hydrate: Chemical Properties and Structure

Introduction

This compound (also known as 4-thujanol) is a bicyclic monoterpene alcohol, a class of naturally occurring organic compounds.[1] It is a significant component in the essential oils of various plants, contributing to their aromatic and bioactive properties.[2] this compound exists as stereoisomers, primarily cis-sabinene hydrate and trans-sabinene hydrate, which differ in the spatial arrangement of their atoms.[3][4] These compounds are of considerable interest to researchers in pharmacology, fragrance, and food science due to their potential antimicrobial, antioxidant, and anti-inflammatory properties.[5][6] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and relevant experimental protocols for this compound, tailored for professionals in research and drug development.

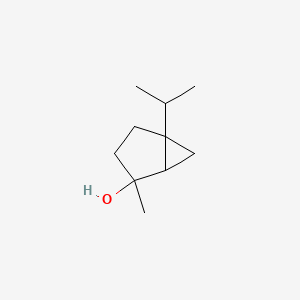

Chemical Structure

This compound is classified as a bicyclic monoterpenoid.[3][4] Its core structure consists of a cyclopentane ring fused to a cyclopropane ring, which is characteristic of the thujane skeleton. The molecule has the chemical formula C₁₀H₁₈O.[7] The presence of a hydroxyl (-OH) group makes it a tertiary alcohol.[4]

The key structural feature is the stereoisomerism at the carbon atom bearing the hydroxyl group, leading to the cis and trans diastereomers. The IUPAC names for the specific enantiomers are:

-

cis-Sabinene hydrate : (1S,2R,5R)-2-methyl-5-(propan-2-yl)bicyclo[3.1.0]hexan-2-ol[8]

-

trans-Sabinene hydrate : (1S,2S,5R)-2-methyl-5-(propan-2-yl)bicyclo[3.1.0]hexan-2-ol[9]

Caption: Chemical structures of cis- and trans-sabinene hydrate.

Physicochemical Properties

The properties of this compound can vary between its isomers. Quantitative data, both experimental and computed, are summarized below for easy comparison.

Table 1: General Chemical Identifiers for this compound Isomers

| Property | cis-Sabinene Hydrate | trans-Sabinene Hydrate | Reference(s) |

| Molecular Formula | C₁₀H₁₈O | C₁₀H₁₈O | [7] |

| Molecular Weight | 154.25 g/mol | 154.25 g/mol | [7][8] |

| CAS Number | 15537-55-0 | 17699-16-0 | [3][5] |

| IUPAC Name | (1S,2R,5R)-2-methyl-5-(propan-2-yl)bicyclo[3.1.0]hexan-2-ol | (1S,2S,5R)-2-methyl-5-(propan-2-yl)bicyclo[3.1.0]hexan-2-ol | [8][9] |

| SMILES | CC(C)[C@@]12C[C@@H]1--INVALID-LINK--(O)CC2 | CC(C)[C@@]12C[C@@H]1--INVALID-LINK--(O)CC2 | [3][4] |

| InChI Key | KXSDPILWMGFJMM-OPRDCNLKSA-N | KXSDPILWMGFJMM-KXUCPTDWSA-N | [3][4] |

Table 2: Experimental Physicochemical Properties of this compound Isomers

| Property | cis-Sabinene Hydrate | trans-Sabinene Hydrate | Reference(s) |

| Physical State | Solid at room temp. | Colorless to pale yellow liquid | [5][6] |

| Melting Point | 58-62 °C | Not Available | [10] |

| Boiling Point | Not Available | ~209 °C (est.) | [7] |

| Refractive Index | 1.449 (60 °C) | 1.443 (60 °C) | [8] |

| Optical Rotation | Not Available | [α]20/D +31.5±2° (c=1% in ethanol) | [10] |

| Odor | Terpineol-like | Pine-like, woody, balsamic | [4][5][8] |

Table 3: Computed Physicochemical Properties of this compound

| Property | Predicted Value | Reference(s) |

| logP (Octanol/Water) | 2.1 - 2.44 | [4][7][11] |

| Water Solubility | ~0.81 g/L (practically insoluble) | [3][4] |

| Vapor Pressure | 0.02 mmHg (est.) | [7] |

| Polar Surface Area | 20.23 Ų | [4] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 1 | [4] |

| Rotatable Bond Count | 1 | [4] |

Experimental Protocols

Detailed methodologies are crucial for the synthesis, isolation, and characterization of this compound.

Protocol 1: Synthesis of (+)-trans-Sabinene Hydrate via Catalytic Hydrogenation

This protocol is based on the synthesis from (+)-trans-4-hydroxy-β-thujene, a peroxide derived from the photooxidation of α-thujene.[12][13]

Objective: To synthesize (+)-trans-sabinene hydrate by catalytic reduction.

Materials:

-

Distillation-purified product containing (+)-trans-4-hydroxy-β-thujene (e.g., 126 millimoles)

-

Methanol (solvent)

-

Raney nickel (catalyst)

-

Hydrogen gas (H₂)

-

Hydrogenation reactor

Methodology:

-

Preparation: In a suitable hydrogenation reactor, add 22.8 g of the purified product containing 19.2 g (126 millimoles) of (+)-trans-4-hydroxy-β-thujene.[12]

-

Solvent and Catalyst Addition: Add 75 g of methanol as a solvent, followed by 1.0 g of Raney nickel as the hydrogenation catalyst.[12] The use of a solvent is optional but methanol is preferred.[12]

-

Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the reactor with hydrogen to 10 kg/cm ².[12]

-

Reaction Conditions: Maintain the reaction temperature between 30-45 °C.[12][13] Stir the mixture continuously to ensure proper mixing and catalyst suspension.

-

Monitoring: Monitor the reaction progress by measuring hydrogen uptake. The reaction is complete when hydrogen consumption ceases.

-

Work-up: Once the reaction is complete, cool the reactor, and carefully vent the excess hydrogen pressure.

-

Purification: Filter the reaction mixture to remove the Raney nickel catalyst. The resulting solution contains trans-sabinene hydrate. Further purification can be achieved by precise distillation or liquid-liquid extraction to isolate the final product.[12]

Protocol 2: Isolation of this compound from Plant Material by Hydrodistillation

This compound is a major constituent of the essential oil of plants like sweet marjoram (Origanum majorana).[6] This protocol describes its extraction.

Objective: To isolate essential oil rich in this compound from plant material.

Materials:

-

Fresh or dried plant material (e.g., leaves of Origanum majorana)

-

Distilled water

-

Clevenger-type apparatus

-

Heating mantle

-

Separatory funnel

-

Organic solvent (e.g., diethyl ether or hexane)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Rotary evaporator

Methodology:

-

Material Preparation: Weigh a suitable amount of plant material (e.g., 100 g) and place it into a large round-bottom flask.

-

Maceration: Add distilled water to the flask (e.g., 400 mL), ensuring the plant material is fully submerged. Allowing the material to macerate for several hours can improve extraction efficiency.[14]

-

Apparatus Assembly: Assemble the Clevenger-type apparatus with the round-bottom flask. Ensure all glass joints are properly sealed.[14]

-

Hydrodistillation: Heat the flask using the heating mantle. As the water boils, steam passes through the plant material, volatilizing the essential oils.[14]

-

Condensation & Collection: The mixture of steam and oil vapor is cooled in the condenser. The condensed liquid (a mixture of water and essential oil) collects in the calibrated collection tube of the Clevenger apparatus. Continue the distillation for 3-4 hours.[14]

-

Oil Separation: After distillation, allow the apparatus to cool. The essential oil, being less dense than water, will form a layer on top. Carefully collect this oil layer.

-

Solvent Extraction: Transfer the collected aqueous distillate to a separatory funnel and extract it with an organic solvent (e.g., 2 x 20 mL of diethyl ether) to recover any dissolved oil.[14]

-

Drying and Evaporation: Combine all organic fractions and dry over anhydrous sodium sulfate. Filter to remove the drying agent. Remove the solvent using a rotary evaporator at low temperature and pressure to yield the pure essential oil.[14]

-

Analysis: The resulting essential oil can be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the presence and quantify the percentage of cis- and trans-sabinene hydrate.

Caption: Workflow for the isolation of this compound-rich essential oil.

Biosynthesis Pathway

In plants, the biosynthesis of monoterpenes like this compound occurs primarily through the methyl-erythritol-phosphate (MEP) pathway.[1][4] The key precursor for all monoterpenes is geranyl diphosphate (GPP). Specific enzymes, known as synthases, catalyze the complex cyclization of GPP to form the bicyclic structure of sabinene. This is then hydrated to form this compound. Different enzymes are responsible for the biosynthesis of the cis and trans isomers.[1]

References

- 1. mdpi.com [mdpi.com]

- 2. Sabinene - Wikipedia [en.wikipedia.org]

- 3. Showing Compound cis-Sabinene hydrate (FDB001456) - FooDB [foodb.ca]

- 4. Showing Compound (+)-trans-Sabinene hydrate (FDB001454) - FooDB [foodb.ca]

- 5. CAS 17699-16-0: trans-Sabinene hydrate | CymitQuimica [cymitquimica.com]

- 6. Antimicrobial, Multidrug Resistance Reversal and Biofilm Formation Inhibitory Effect of Origanum majorana Extracts, Essential Oil and Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scent.vn [scent.vn]

- 8. This compound | C10H18O | CID 11744854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. (+)-trans-Sabinene hydrate | C10H18O | CID 11228920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound analytical standard 546-79-2 [sigmaaldrich.com]

- 11. neist.res.in [neist.res.in]

- 12. US4374292A - Process for preparing α-thujene - Google Patents [patents.google.com]

- 13. JPS5528965A - Production of trans-sabinene hydrate - Google Patents [patents.google.com]

- 14. benchchem.com [benchchem.com]

Sabinene Hydrate: A Comprehensive Technical Guide to its Natural Sources, Occurrence, and Analysis in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sabinene hydrate, a bicyclic monoterpene alcohol, is a naturally occurring volatile organic compound found in a diverse range of plant species. It exists as two primary isomers, cis-sabinene hydrate and trans-sabinene hydrate, which contribute to the characteristic aromas of many essential oils. This technical guide provides an in-depth overview of the natural sources, occurrence, biosynthesis, and analytical methodologies for this compound in plants. The information presented herein is intended to support research and development efforts in the fields of phytochemistry, pharmacology, and drug discovery.

Natural Sources and Occurrence of this compound

This compound is widely distributed throughout the plant kingdom, particularly within the Lamiaceae, Myrtaceae, and Cupressaceae families. It is a significant component of the essential oils of numerous herbs and spices. The concentration and isomeric ratio of this compound can vary considerably based on the plant species, geographical origin, developmental stage, and the specific plant part being analyzed.[1]

Quantitative Data on this compound in Various Plant Essential Oils

The following table summarizes the quantitative occurrence of this compound in the essential oils of several plant species as reported in the scientific literature. This data provides a comparative overview for researchers interested in sourcing this compound from natural materials.

| Plant Species | Family | Plant Part | Extraction Method | cis-Sabinene Hydrate (%) | trans-Sabinene Hydrate (%) | Total this compound (%) | Reference |

| Origanum majorana | Lamiaceae | Aerial Parts | Hydrodistillation | 30.81 | 9.16 | 39.97 | [2] |

| Origanum majorana (from Egypt) | Lamiaceae | Not Specified | Not Specified | 3.5 | 12.1 | 15.6 | [3] |

| Origanum majorana (from Serbia) | Lamiaceae | Not Specified | Not Specified | - | - | 7.3 (cis:trans ratio 1:1.7) | [3] |

| Origanum microphyllum | Lamiaceae | Leaves | Dichloromethane Extraction | - | - | Variable | [4] |

| Juniperus sabina L. | Cupressaceae | Fruits | Hydrodistillation | - | - | 50.31 | [1] |

| Juniperus sabina L. | Cupressaceae | Aerial Parts | Hydrodistillation | - | - | 36.59 | [1] |

| Satureja rechingeri | Lamiaceae | Not Specified | Hydrodistillation | 3.01 | - | - | [5] |

| Pulicaria undulata (L.) C. A. Mey | Asteraceae | Aerial Parts | Hydrodistillation | 8.29 | - | - | [6] |

| Romanian Mint Hybrid | Lamiaceae | Not Specified | Supercritical CO2 Extraction | 43.5 | - | - | [7] |

Biosynthesis of this compound in Plants

The biosynthesis of this compound, like other monoterpenes, originates from the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which occurs in the plastids of plant cells. The key precursor for all monoterpenes is geranyl diphosphate (GPP).

The direct enzymatic conversion of GPP to this compound is catalyzed by the enzyme This compound synthase (EC 4.2.3.11).[8][9] The reaction mechanism is thought to involve the initial ionization of GPP to form an enzyme-bound (3R)-linalyl diphosphate intermediate.[10] This intermediate then undergoes cyclization to form the bicyclic this compound structure, with the addition of a water molecule.[10] In thyme (Thymus vulgaris), two distinct this compound synthases, TPS6 and TPS7, have been identified, which produce opposing enantiomers of this compound.[11]

Biosynthesis Pathway of this compound

Caption: Biosynthesis of this compound from geranyl diphosphate.

Experimental Protocols

This section provides detailed methodologies for the extraction, quantification, and isolation of this compound from plant materials.

Extraction of Essential Oil by Hydrodistillation

Hydrodistillation is a common method for extracting essential oils from plant matrices. The following protocol is a general guideline and may require optimization based on the specific plant material.

Materials and Apparatus:

-

Dried and ground plant material

-

Distilled water

-

Clevenger-type apparatus

-

Heating mantle

-

Round-bottom flask (2 L)

-

Separatory funnel

-

Anhydrous sodium sulfate

-

Glass vials for storage

Procedure:

-

Preparation: Weigh approximately 100 g of the dried and powdered plant material and place it into the 2 L round-bottom flask.

-

Maceration (Optional): Add 500 mL of distilled water to the flask, ensuring the plant material is fully submerged. Allowing the material to macerate for 12-24 hours at room temperature can enhance extraction efficiency.

-

Apparatus Assembly: Assemble the Clevenger apparatus according to the manufacturer's instructions, ensuring all ground glass joints are properly sealed.

-

Distillation: Heat the flask using the heating mantle. Bring the water to a boil and maintain a steady rate of distillation for 3-4 hours.[12] The steam and volatilized essential oil will rise, be condensed, and collected in the graduated arm of the Clevenger trap.

-

Oil Separation: Once the distillation is complete, allow the apparatus to cool. Carefully collect the separated essential oil from the collection tube. The aqueous phase (hydrosol) can be drained.

-

Drying: Transfer the collected essential oil to a small beaker and add a small amount of anhydrous sodium sulfate to remove any residual water.

-

Storage: Decant the dried essential oil into a clean, airtight glass vial. Store at 4°C in the dark to prevent degradation.

Quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard analytical technique for the identification and quantification of volatile compounds in essential oils.

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a flame ionization detector (FID) and a mass spectrometer (MS).

-

Column: A non-polar capillary column, such as a DB-5 or HP-5MS (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically used.[13]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injection: 1 µL of the essential oil (diluted in a suitable solvent like hexane, e.g., 1:100 v/v) is injected in split mode (e.g., 1:50).

-

Temperature Program: An example of a suitable temperature program is: initial temperature of 60°C, ramp at 3°C/min to 240°C, and hold for 5 minutes.[13] This program should be optimized for the specific essential oil and instrument.

-

MS Parameters: Electron ionization (EI) at 70 eV, with a mass scan range of m/z 40-400.

Procedure:

-

Sample Preparation: Prepare a dilution series of the essential oil in hexane.

-

Calibration: Prepare a series of standard solutions of authentic cis- and trans-sabinene hydrate of known concentrations. Inject these standards to generate a calibration curve.

-

Analysis: Inject the diluted essential oil sample into the GC-MS system.

-

Identification: Identify the peaks corresponding to cis- and trans-sabinene hydrate by comparing their retention times and mass spectra with those of the authentic standards and with mass spectral libraries (e.g., NIST, Wiley).

-

Quantification: Calculate the concentration of each isomer in the essential oil using the calibration curve generated from the standards. The relative percentage of each compound can also be determined by the area normalization method from the FID chromatogram.

Isolation of this compound by Preparative Chromatography

For the isolation of pure this compound for further studies, preparative column chromatography is employed.

Methodology Overview:

-

Initial Fractionation: The crude essential oil is first subjected to flash column chromatography on silica gel. A non-polar solvent system, such as a gradient of hexane and ethyl acetate, is used to elute the compounds based on their polarity. Fractions are collected and analyzed by thin-layer chromatography (TLC) or GC-MS.

-

Preparative HPLC: Fractions enriched in this compound are then subjected to preparative high-performance liquid chromatography (HPLC).[14] A reversed-phase C18 column is often used with a mobile phase such as a gradient of acetonitrile and water. The elution is monitored by a UV detector.

-

Purity Assessment: The purity of the isolated this compound isomers is confirmed by analytical HPLC and GC-MS. The chemical structure is typically confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Experimental Workflow for this compound Analysis

Caption: General experimental workflow for this compound analysis.

Conclusion

This compound is a valuable natural product with a widespread occurrence in the plant kingdom. This guide has provided a comprehensive overview of its natural sources, biosynthesis, and the experimental protocols required for its extraction, quantification, and isolation. The presented data and methodologies offer a solid foundation for researchers and professionals in the pharmaceutical and related industries to further explore the potential applications of this interesting monoterpenoid. The variability in this compound content across different plant species underscores the importance of careful selection and characterization of plant material for targeted applications.

References

- 1. Ratios of cis- and trans-Sabinene Hydrate in Origanum majorana L. and Origanum microphyllum (Bentham) Vogel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. actapharmsci.com [actapharmsci.com]

- 3. casopisi.junis.ni.ac.rs [casopisi.junis.ni.ac.rs]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. publications.iupac.org [publications.iupac.org]

- 8. Sabinene-hydrate synthase - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Monoterpene biosynthesis: mechanism and stereochemistry of the enzymatic cyclization of geranyl pyrophosphate to (+)-cis- and (+)-trans-sabinene hydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Stereochemical mechanism of two this compound synthases forming antipodal monoterpenes in thyme (Thymus vulgaris) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. uvadoc.uva.es [uvadoc.uva.es]

- 13. brjac.com.br [brjac.com.br]

- 14. Isolation by Preparative HPLC | Springer Nature Experiments [experiments.springernature.com]

The Biosynthesis of Sabinene and its Hydrates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biosynthetic pathways leading to the formation of the bicyclic monoterpene sabinene and its corresponding hydrates. This document details the enzymatic steps, presents available quantitative data, outlines relevant experimental protocols, and provides visual representations of the biochemical pathways.

Introduction

Sabinene is a naturally occurring bicyclic monoterpene found in a variety of plants, contributing to the characteristic aroma of spices and herbs such as black pepper, nutmeg, and sage. Its derivatives, sabinene hydrates, are also important constituents of essential oils. The unique chemical structures of these compounds have garnered interest for their potential applications in the fragrance, flavor, and pharmaceutical industries. Understanding their biosynthesis is crucial for metabolic engineering efforts aimed at their sustainable production.

The Biosynthetic Pathway of Sabinene

The biosynthesis of sabinene originates from the central isoprenoid pathway, utilizing geranyl diphosphate (GPP) as the immediate precursor. GPP is synthesized from the universal five-carbon building blocks, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), which are produced through either the mevalonate (MVA) pathway in the cytosol or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in plastids.[1][2]

The key enzymatic step in sabinene formation is the cyclization of GPP, catalyzed by the enzyme sabinene synthase (SabS) .[2] This reaction involves a complex series of events including the ionization of GPP to a geranyl cation, followed by isomerization to a linalyl diphosphate intermediate, and subsequent cyclization to form the characteristic bicyclic structure of sabinene.[2]

Upstream Pathways: MVA and MEP

The biosynthesis of the universal isoprenoid precursors, IPP and DMAPP, can occur through two distinct pathways:

-

Mevalonate (MVA) Pathway: Primarily active in the cytosol of eukaryotes, this pathway begins with acetyl-CoA.[1]

-

Methylerythritol 4-Phosphate (MEP) Pathway: Predominantly found in bacteria and the plastids of plants, this pathway starts from pyruvate and glyceraldehyde-3-phosphate.[1]

The intermediates and enzymes of both the MVA and MEP pathways are well-characterized and are summarized in the pathway diagrams below.

The Biosynthesis of Sabinene Hydrates

Sabinene hydrates exist as cis and trans isomers and can be formed through two distinct enzymatic routes:

-

Direct Conversion from GPP: The enzyme sabinene hydrate synthase catalyzes the direct conversion of GPP to sabinene hydrates. This reaction involves the cyclization of GPP and the incorporation of a water molecule.[3] Different stereoisomers of this compound can be produced by different this compound synthase enzymes.[4]

-

Hydroxylation of Sabinene: Sabinene can be hydroxylated to form sabinene hydrates. This reaction is catalyzed by cytochrome P450 monooxygenases (CYP450s) .[5] These enzymes utilize NADPH and molecular oxygen to introduce a hydroxyl group onto the sabinene scaffold.

Quantitative Data

The following tables summarize the available quantitative data for the key enzymes involved in the biosynthesis of sabinene and its hydrates.

Table 1: Kinetic Parameters of Sabinene Synthase

| Enzyme Source | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | Major Products | Reference |

| Thuja plicata (ΔTpSS) | GPP | 2.9 ± 0.4 | 0.23 ± 0.01 | Sabinene (~90%) | [2] |

| Salvia officinalis | GPP | N/A | N/A | (+)-Sabinene (63%), γ-Terpinene (21%) | [6][7] |

N/A: Data not available in the cited literature.

Table 2: Kinetic Parameters of Sabinene Hydroxylase (Cytochrome P450)

| Enzyme | Enzyme Source | Substrate | K_m_ (µM) | Major Product | Reference |

| CYP750B1 | Thuja plicata | (+)-Sabinene | 110 ± 0.3 | (+)-trans-Sabinol | [3] |

Table 3: Product Profile of this compound Synthases from Thymus vulgaris

| Enzyme | Major Products | Minor Products | Reference |

| TPS6 | (1S,2R,4S)-(Z)-Sabinene hydrate | 15 other monoterpenes | [1] |

| TPS7 | (1S,2S,4R)-(E)-Sabinene hydrate | 15 other monoterpenes | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of sabinene and this compound biosynthesis.

Heterologous Expression and Purification of Terpene Synthases in E. coli

This protocol describes the general procedure for producing and purifying recombinant terpene synthases for in vitro characterization.

1. Gene Cloning and Expression Vector Construction:

- The coding sequence of the terpene synthase gene is amplified by PCR from a cDNA library of the source organism.

- The amplified gene is cloned into a suitable E. coli expression vector (e.g., pET series) containing an inducible promoter (e.g., T7) and an affinity tag (e.g., His-tag) for purification.

2. Transformation and Expression:

- The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

- A single colony is used to inoculate a starter culture of Luria-Bertani (LB) broth containing the appropriate antibiotic, grown overnight at 37°C.

- The starter culture is used to inoculate a larger volume of LB broth. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

- Protein expression is induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. The culture is then incubated at a lower temperature (e.g., 16-25°C) for several hours or overnight to enhance soluble protein expression.

3. Cell Lysis and Protein Purification:

- Cells are harvested by centrifugation.

- The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole) and lysed by sonication or high-pressure homogenization.

- The cell lysate is clarified by centrifugation to remove cell debris.

- The supernatant containing the soluble His-tagged protein is loaded onto a Ni-NTA affinity chromatography column.

- The column is washed with a wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20 mM) to remove non-specifically bound proteins.

- The recombinant protein is eluted with an elution buffer containing a high concentration of imidazole (e.g., 250 mM).

- The purity of the eluted protein is assessed by SDS-PAGE.

In Vitro Terpene Synthase Assay

This assay is used to determine the activity and product profile of a purified terpene synthase.

1. Reaction Setup:

- The standard assay mixture (e.g., 100 µL) contains:

- Assay buffer (e.g., 50 mM HEPES, pH 7.0)

- Divalent cation cofactor (e.g., 10 mM MgCl₂)

- Substrate (e.g., 10-50 µM Geranyl Diphosphate)

- Purified terpene synthase (1-5 µg)

2. Reaction Incubation:

- The reaction is initiated by the addition of the enzyme.

- The mixture is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

3. Product Extraction:

- The reaction is stopped by adding a solution of EDTA or by vigorous vortexing with an organic solvent.

- The terpene products are extracted with an organic solvent (e.g., pentane or hexane) containing an internal standard (e.g., n-dodecane) for quantification.

4. Product Analysis:

- The organic phase is separated, dried (e.g., over anhydrous Na₂SO₄), and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).

Cytochrome P450 Sabinene Hydroxylase Assay

This protocol outlines a method for assaying the activity of a cytochrome P450 enzyme that hydroxylates sabinene.

1. Microsome Preparation (if using native enzymes):

- Plant tissue is homogenized in an extraction buffer.

- The homogenate is centrifuged at low speed to remove cell debris, followed by a high-speed centrifugation to pellet the microsomal fraction.

- The microsomal pellet is resuspended in a suitable buffer.

2. Recombinant Enzyme Expression (for characterized enzymes):

- The CYP450 gene and its corresponding reductase partner are co-expressed in a suitable system (e.g., yeast or insect cells).

- Microsomes are prepared from the recombinant host.

3. Enzyme Assay:

- The assay mixture contains:

- Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

- Microsomal protein

- NADPH generating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺) or NADPH.

- Sabinene (substrate) dissolved in a suitable solvent (e.g., DMSO).

- The reaction is initiated by the addition of the NADPH generating system.

- The mixture is incubated at a specific temperature with shaking.

- The reaction is stopped and the products are extracted with an organic solvent.

4. Product Analysis:

- The extracted products are analyzed by GC-MS to identify and quantify the this compound isomers.

GC-MS Analysis of Terpenes

This is a general protocol for the separation and identification of sabinene and its hydrates.

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms).

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 40-60°C, hold for 2-5 minutes.

-

Ramp: Increase to 180-250°C at a rate of 3-10°C/min.

-

Final hold: 5-10 minutes.

-

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-350.

-

Identification: Compounds are identified by comparing their mass spectra and retention times with those of authentic standards or by comparison with mass spectral libraries (e.g., NIST, Wiley).

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the biosynthetic pathways and a typical experimental workflow.

Conclusion

The biosynthesis of sabinene and its hydrates involves a series of well-defined enzymatic reactions, starting from central metabolism and culminating in the formation of these complex bicyclic monoterpenes. Sabinene synthase, this compound synthase, and cytochrome P450 monooxygenases are the key enzymes governing these transformations. This guide provides a foundational understanding of these pathways, along with the necessary data and protocols to facilitate further research in this area. Future studies focusing on the detailed kinetic characterization of all involved enzymes and the elucidation of their three-dimensional structures will be crucial for advancing the metabolic engineering of microorganisms for the sustainable production of these valuable natural products.

References

- 1. Stereochemical mechanism of two this compound synthases forming antipodal monoterpenes in thyme (Thymus vulgaris) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. uniprot.org [uniprot.org]

- 3. The Gymnosperm Cytochrome P450 CYP750B1 Catalyzes Stereospecific Monoterpene Hydroxylation of (+)-Sabinene in Thujone Biosynthesis in Western Redcedar - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Monoterpene biosynthesis: mechanism and stereochemistry of the enzymatic cyclization of geranyl pyrophosphate to (+)-cis- and (+)-trans-sabinene hydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Monoterpene synthases from common sage (Salvia officinalis). cDNA isolation, characterization, and functional expression of (+)-sabinene synthase, 1,8-cineole synthase, and (+)-bornyl diphosphate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ENZYME - 4.2.3.110 (+)-sabinene synthase [enzyme.expasy.org]

An In-Depth Technical Guide to the Stereochemistry and Isomers of Sabinene Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry and isomers of sabinene hydrate, a bicyclic monoterpenoid of interest in various scientific domains. This document details the structural isomers, their spectroscopic and chromatographic properties, and methodologies for their synthesis and separation, adhering to the highest standards of scientific rigor.

Introduction to this compound and its Stereoisomers

This compound, also known as 4-thujanol, is a naturally occurring monoterpenoid alcohol with the chemical formula C₁₀H₁₈O. Its structure is characterized by a bicyclo[3.1.0]hexane skeleton with a hydroxyl group, a methyl group, and an isopropyl group attached. The presence of multiple chiral centers gives rise to several stereoisomers, which can exhibit distinct biological activities and physical properties.

The stereoisomers of this compound are primarily categorized into cis and trans diastereomers, based on the relative orientation of the hydroxyl group and the isopropyl group. Within each diastereomeric pair, there exist two enantiomers, designated as (+) and (-). Therefore, there are four possible stereoisomers of this compound:

-

(+)-cis-sabinene hydrate and (-)-cis-sabinene hydrate

-

(+)-trans-sabinene hydrate and (-)-trans-sabinene hydrate

The cis isomer is also referred to as (Z)-sabinene hydrate, and the trans isomer as (E)-sabinene hydrate. The absolute configurations of the enantiomers are defined by the Cahn-Ingold-Prelog (CIP) priority rules. For example, one study identified the elution order of the four stereoisomers on a chiral GC column as (1R,4S,5S)-(E)-sabinene hydrate, (1S,4R,5R)-(E)-sabinene hydrate, (1R,4R,5S)-(Z)-sabinene hydrate, and (1S,4S,5R)-(Z)-sabinene hydrate.[1]

dot graph G { layout=neato; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

"this compound" [pos="0,2!", fillcolor="#F1F3F4"]; "cis-Sabinene Hydrate ((Z)-Sabinene Hydrate)" [pos="-2,0!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "trans-Sabinene Hydrate ((E)-Sabinene Hydrate)" [pos="2,0!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "(+)-cis-Sabinene Hydrate" [pos="-3,-2!", fillcolor="#FBBC05", fontcolor="#202124"]; "(-)-cis-Sabinene Hydrate" [pos="-1,-2!", fillcolor="#FBBC05", fontcolor="#202124"]; "(+)-trans-Sabinene Hydrate" [pos="1,-2!", fillcolor="#34A853", fontcolor="#FFFFFF"]; "(-)-trans-Sabinene Hydrate" [pos="3,-2!", fillcolor="#34A853", fontcolor="#FFFFFF"];

"this compound" -- "cis-Sabinene Hydrate ((Z)-Sabinene Hydrate)" [label="Diastereomers"]; "this compound" -- "trans-Sabinene Hydrate ((E)-Sabinene Hydrate)" [label="Diastereomers"]; "cis-Sabinene Hydrate ((Z)-Sabinene Hydrate)" -- "(+)-cis-Sabinene Hydrate" [label="Enantiomers"]; "cis-Sabinene Hydrate ((Z)-Sabinene Hydrate)" -- "(-)-cis-Sabinene Hydrate" [label="Enantiomers"]; "trans-Sabinene Hydrate ((E)-Sabinene Hydrate)" -- "(+)-trans-Sabinene Hydrate" [label="Enantiomers"]; "trans-Sabinene Hydrate ((E)-Sabinene Hydrate)" -- "(-)-trans-Sabinene Hydrate" [label="Enantiomers"]; } Stereochemical relationships of this compound isomers.

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties of this compound Isomers

| Property | cis-Sabinene Hydrate | trans-Sabinene Hydrate |

| Molecular Formula | C₁₀H₁₈O | C₁₀H₁₈O |

| Molecular Weight | 154.25 g/mol | 154.25 g/mol |

| Appearance | - | Colorless to pale yellow liquid |

| Boiling Point | - | 208 °C (predicted) |

| Melting Point | - | 58-62 °C |

| Optical Rotation [α]D | Varies with enantiomer | Varies with enantiomer |

Table 2: ¹³C NMR Spectroscopic Data of (+)-trans-Sabinene Hydrate

| Carbon Atom | Chemical Shift (δ, ppm) |

| 1 | 29.8 |

| 2 | 75.8 |

| 3 | 31.9 |

| 4 | 20.4 |

| 5 | 28.5 |

| 6 | 18.9 |

| 7 | 33.1 |

| 8 | 20.9 |

| 9 | 21.1 |

| 10 | 27.2 |

Note: Data obtained from a publicly available database for (+)-trans-Sabinene hydrate. Specific data for other isomers is limited.

Table 3: Mass Spectrometry Data for this compound Isomers

| Isomer | Key Mass Fragments (m/z) |

| cis-Sabinene Hydrate | 139, 121, 111, 95, 81, 71, 55, 43 |

| trans-Sabinene Hydrate | 139, 121, 111, 95, 81, 71, 55, 43 |

Note: The mass spectra of the diastereomers are very similar, and differentiation typically requires chromatographic separation prior to mass analysis. The fragmentation pattern is dominated by the loss of water (M-18) and subsequent losses of alkyl fragments.

Experimental Protocols

Synthesis of this compound Isomers

3.1.1. Synthesis of (±)-trans-Sabinene Hydrate

A multi-step synthesis starting from isovaleraldehyde and methyl vinyl ketone can be employed to produce (±)-trans-sabinene hydrate.[2] The key steps involve a Stetter reaction to form a 1,4-diketone, followed by an intramolecular aldol condensation to yield a cyclopentenone. Subsequent cyclopropanation and reduction afford the target molecule.

3.1.2. Synthesis of cis-Sabinene Hydrate

The synthesis of cis-sabinene hydrate can be achieved through the reaction of sabina ketone with a methylmagnesium halide (Grignard reagent). This reaction proceeds with some diastereoselectivity, preferentially forming the cis-isomer.

Separation and Analysis of Stereoisomers by Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

The four stereoisomers of this compound can be baseline separated and identified using chiral gas chromatography.

Protocol for Chiral GC-MS Analysis:

-

Column: A chiral capillary column, such as one coated with a derivatized β-cyclodextrin stationary phase, is essential.

-

Sample Preparation: Samples containing this compound isomers are diluted in a suitable solvent (e.g., hexane or dichloromethane) to an appropriate concentration for GC analysis.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: An initial temperature of 60 °C held for 2 minutes, followed by a ramp of 2 °C/minute to 180 °C, and held for 5 minutes. This program should be optimized based on the specific column and instrument used.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-200.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

The elution order on certain chiral columns has been reported as: (1R,4S,5S)-(E)-sabinene hydrate, (1S,4R,5R)-(E)-sabinene hydrate, (1R,4R,5S)-(Z)-sabinene hydrate, and (1S,4S,5R)-(Z)-sabinene hydrate.[1]

Signaling Pathways and Logical Relationships

The biosynthesis of this compound in plants involves the enzymatic cyclization of geranyl pyrophosphate (GPP). This complex reaction is catalyzed by this compound synthase and proceeds through a series of carbocationic intermediates. The stereochemical outcome of the reaction is determined by the specific enzyme isoform, leading to the formation of different enantiomers of cis- and trans-sabinene hydrate in various plant species.

Conclusion

The stereochemistry of this compound is a critical aspect that influences its properties and biological functions. This guide has provided a detailed overview of the four stereoisomers, including their nomenclature, physicochemical properties, and spectroscopic data. Furthermore, it has outlined experimental protocols for their synthesis and separation, which are essential for researchers in natural product chemistry, flavor and fragrance science, and drug development. The provided diagrams illustrate the key relationships and workflows, offering a clear and concise visual summary of the core concepts. Further research is warranted to fully elucidate the spectroscopic properties of all individual stereoisomers and to develop more efficient and stereoselective synthetic routes.

References

biological activities of sabinene hydrate (e.g., antimicrobial, anti-inflammatory)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sabinene hydrate, a bicyclic monoterpenoid found in various aromatic plants, has garnered increasing interest for its potential therapeutic applications. As a significant component of many essential oils, it contributes to their observed biological effects. This technical guide provides an in-depth overview of the antimicrobial and anti-inflammatory properties of this compound, presenting quantitative data, detailed experimental methodologies, and elucidated signaling pathways to support further research and drug development endeavors.

Antimicrobial Activity of this compound

This compound exhibits broad-spectrum antimicrobial activity against a range of pathogenic bacteria and fungi. Its efficacy is particularly pronounced against Gram-positive bacteria.

Quantitative Antimicrobial Data

The antimicrobial potency of this compound is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that visibly inhibits the growth of a microorganism.

| Microorganism | Type | MIC (mg/mL) | Reference |

| Bacillus subtilis | Gram-positive bacterium | 0.0312 | [1][2][3] |

| Staphylococcus aureus | Gram-positive bacterium | 0.0625 | [1][2][3] |

| Escherichia coli | Gram-negative bacterium | 0.125 | [1][2][3] |

| Pseudomonas aeruginosa | Gram-negative bacterium | Resistant | [1] |

| Candida albicans | Yeast | 0.125 | [1][2][3] |

| Candida krusei | Yeast | 0.25 | [1] |

| Candida parapsilosis | Yeast | 0.75 | [1] |

| Aspergillus niger | Fungus | Resistant | [1] |

| Penicillium notatum | Fungus | Not specified | [1] |

Experimental Protocols for Antimicrobial Assays

This method is a standard procedure for determining the MIC of an antimicrobial agent in a liquid medium.

Materials:

-

96-well microtiter plates

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

Microbial inoculum standardized to 0.5 McFarland (approximately 1.5 x 10⁸ CFU/mL)

-

This compound stock solution

-

Solvent for this compound (e.g., DMSO, ethanol)

-

Positive control (standard antibiotic/antifungal)

-

Negative control (medium with solvent)

Procedure:

-

Prepare serial two-fold dilutions of the this compound stock solution in the appropriate broth directly in the wells of the 96-well plate.

-

Inoculate each well with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Include a positive control well with a known antimicrobial agent and a negative control well with the broth and solvent to ensure no inhibition from the solvent. A growth control well containing only the microorganism in broth is also essential.

-

Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

The MIC is determined as the lowest concentration of this compound at which no visible growth of the microorganism is observed.

This method assesses the susceptibility of microorganisms to an antimicrobial agent by measuring the zone of growth inhibition around a disc impregnated with the compound.

Materials:

-

Petri dishes with Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi

-

Sterile paper discs (6 mm diameter)

-

Microbial inoculum standardized to 0.5 McFarland

-

This compound solution of known concentration

-

Positive control (disc with standard antibiotic/antifungal)

-

Negative control (disc with solvent)

Procedure:

-

A sterile cotton swab is dipped into the standardized microbial suspension and used to evenly inoculate the entire surface of the agar plate.

-

Sterile paper discs are impregnated with a known volume and concentration of the this compound solution.

-

The impregnated discs are placed on the surface of the inoculated agar plates.

-

Positive and negative control discs are also placed on the agar.

-

The plates are incubated at 37°C for 18-24 hours for bacteria and at 25-30°C for 48-72 hours for fungi.

-

The diameter of the zone of complete growth inhibition around each disc is measured in millimeters. A larger zone of inhibition indicates greater susceptibility of the microorganism to this compound.

This assay evaluates the ability of this compound to prevent the formation of biofilms, which are structured communities of microorganisms adherent to a surface.

Materials:

-

96-well flat-bottom microtiter plates

-

Tryptic Soy Broth (TSB) supplemented with glucose

-

Microbial inoculum standardized to 0.5 McFarland

-

This compound stock solution

-

Crystal violet solution (0.1%)

-

Ethanol (95%)

Procedure:

-

Dispense the microbial suspension into the wells of a 96-well plate.

-

Add sub-inhibitory concentrations of this compound (concentrations below the MIC that do not inhibit planktonic growth) to the wells. Include a growth control without this compound.

-

Incubate the plate at 37°C for 24 hours to allow for biofilm formation.

-

After incubation, gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.

-

Stain the adherent biofilms with 0.1% crystal violet for 15 minutes.

-

Wash the wells again with PBS to remove excess stain.

-

Solubilize the bound crystal violet with 95% ethanol.

-

Measure the absorbance of the solubilized stain at a wavelength of 570 nm using a microplate reader. A reduction in absorbance in the presence of this compound indicates inhibition of biofilm formation.[3]

Experimental Workflow for Antimicrobial Screening

Caption: Workflow for antimicrobial screening of this compound.

Anti-inflammatory Activity of this compound

This compound has demonstrated notable anti-inflammatory properties, primarily through the modulation of key inflammatory mediators and signaling pathways.

Quantitative Anti-inflammatory Data

While direct IC50 values for this compound in many anti-inflammatory assays are not widely published, studies on essential oils rich in sabinene provide evidence of its activity. For instance, an essential oil containing a high concentration of sabinene exhibited dose-dependent inhibition of carrageenan-induced paw edema in rats, with an efficacy comparable to indomethacin at a dose of 0.5 ml/kg.[1]

Experimental Protocols for Anti-inflammatory Assays

This assay measures the production of nitric oxide, a key pro-inflammatory mediator, by macrophages stimulated with an inflammatory agent like lipopolysaccharide (LPS).

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Lipopolysaccharide (LPS)

-

This compound stock solution

-

Griess Reagent (Part A: sulfanilamide in phosphoric acid; Part B: N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite standard solution

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce nitric oxide production. Include a negative control (cells only), a positive control (cells + LPS), and a vehicle control (cells + LPS + solvent).

-

Incubate for 24 hours.

-

Collect the cell culture supernatant.

-

To 50 µL of supernatant in a new 96-well plate, add 50 µL of Griess Reagent A and incubate for 5-10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B and incubate for another 5-10 minutes.

-

Measure the absorbance at 540 nm.

-

Calculate the nitrite concentration from a sodium nitrite standard curve. A decrease in nitrite concentration in the presence of this compound indicates inhibition of NO production.

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6) in cell culture supernatants or biological fluids.

Materials:

-

ELISA plate pre-coated with a capture antibody specific for the cytokine of interest

-

Cell culture supernatant from LPS-stimulated macrophages treated with this compound

-

Detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP)

-

Recombinant cytokine standard

-

Substrate solution (e.g., TMB)

-

Stop solution (e.g., sulfuric acid)

-

Wash buffer

Procedure:

-

Add standards and samples (cell culture supernatants) to the wells of the pre-coated ELISA plate and incubate.

-

Wash the plate to remove unbound substances.

-

Add the enzyme-linked detection antibody and incubate.

-

Wash the plate again.

-

Add the substrate solution and incubate to allow for color development.

-

Add the stop solution to terminate the reaction.

-

Measure the absorbance at the appropriate wavelength (e.g., 450 nm).

-

Calculate the cytokine concentration in the samples by interpolating from the standard curve.

Signaling Pathways in Anti-inflammatory Action

The anti-inflammatory effects of this compound are believed to be mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB (typically the p50/p65 heterodimer) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for iNOS, TNF-α, IL-1β, and IL-6. This compound is proposed to inhibit this pathway by preventing the phosphorylation of IKK, thereby blocking IκBα degradation and the nuclear translocation of NF-κB.

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

The MAPK family, including extracellular signal-regulated kinase (ERK) and p38 MAPK, plays a crucial role in transducing extracellular signals to cellular responses, including inflammation. LPS stimulation can lead to the phosphorylation and activation of ERK and p38 MAPK. Activated MAPKs can, in turn, activate transcription factors that promote the expression of pro-inflammatory genes. Sabinene has been shown to diminish the phosphorylation of ERK1/2 and p38 MAPK in starved myotubes, suggesting that this compound may exert its anti-inflammatory effects by suppressing the activation of these key kinases.[2]

Caption: Proposed inhibition of the MAPK signaling pathway by this compound.

Conclusion and Future Directions

This compound demonstrates significant potential as a novel antimicrobial and anti-inflammatory agent. Its ability to inhibit the growth of pathogenic microorganisms, including antibiotic-resistant strains, and to suppress key inflammatory pathways highlights its therapeutic promise. Further research is warranted to fully elucidate its mechanisms of action, particularly the specific molecular targets within the NF-κB and MAPK signaling cascades. In vivo studies are crucial to validate the efficacy and safety of this compound in preclinical models of infection and inflammation. The development of optimized delivery systems could also enhance its bioavailability and therapeutic potential. This comprehensive guide serves as a foundational resource for scientists and researchers dedicated to exploring the full therapeutic capacity of this promising natural compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Sabinene Prevents Skeletal Muscle Atrophy by Inhibiting the MAPK-MuRF-1 Pathway in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antimicrobial, Multidrug Resistance Reversal and Biofilm Formation Inhibitory Effect of Origanum majorana Extracts, Essential Oil and Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Sabinene Hydrate Synthase: Mechanism and Characterization

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Sabinene hydrate synthase (EC 4.2.3.11) is a key enzyme in the monoterpenoid biosynthesis pathway, responsible for the cyclization of geranyl diphosphate (GPP) to form this compound.[1][2] This bicyclic monoterpene alcohol is a significant component of the essential oils of numerous plants, contributing to their characteristic aroma and possessing potential antimicrobial properties.[3][4][5] Understanding the catalytic mechanism and biochemical characteristics of this enzyme is crucial for applications in synthetic biology, metabolic engineering, and the development of novel flavorings, fragrances, and pharmaceuticals. This document provides a comprehensive overview of the this compound synthase reaction mechanism, its detailed characterization, and the experimental protocols employed in its study.

Catalytic Mechanism

This compound synthase belongs to the family of lyases, specifically the Class I terpene synthases, which utilize a metal-dependent ionization of the diphosphate group to initiate catalysis.[1][6] The conversion of the linear substrate, geranyl diphosphate (GPP), into the bicyclic product, this compound, proceeds through a series of complex carbocationic rearrangements.[7]

The proposed mechanism involves the following key steps:

-

Ionization and Isomerization: The process begins with the divalent metal ion-assisted ionization of GPP, removing the diphosphate moiety. This is followed by an isomerization to form the enzyme-bound tertiary allylic intermediate, (-)-(3R)-linalyl diphosphate (LPP).[7][8]

-

First Cyclization: The LPP intermediate then undergoes cyclization to form the monocyclic (+)-(4R)-alpha-terpinyl cation.[7]

-

Hydride Shift and Second Cyclization: A subsequent 1,2-hydride shift within the alpha-terpinyl cation occurs.[7][9] This rearrangement is followed by a second cyclization to form the characteristic bicyclo[3.1.0]hexane ring system of the sabinene scaffold.[9]

-

Water Capture: The final step involves the stereospecific capture of a water molecule by the resulting cation, followed by deprotonation, to yield the final product, this compound.[7][9] Both cis- and trans-isomers of this compound can be formed.[8]

Caption: Proposed catalytic pathway for the conversion of GPP to this compound.

Enzyme Characterization

The characterization of this compound synthase reveals key insights into its function, substrate preferences, and catalytic efficiency. These enzymes are often multiproduct synthases, producing a spectrum of monoterpenes alongside the primary this compound products.[3]

Source and Stereospecificity

This compound synthases have been identified in various plants, including sweet marjoram (Majorana hortensis) and thyme (Thymus vulgaris).[1][7] Notably, different enzymes can produce opposing enantiomers of the final products. For instance, in Thymus vulgaris, two distinct synthases, TPS6 and TPS7, share 85% amino acid identity but produce antipodal monoterpenes.[3] Their stereospecificity is determined during the formation of the initial linalyl diphosphate intermediate.[3] Mutagenesis studies have shown that single amino acid substitutions can significantly alter or even reverse the stereochemistry of the products formed.[3][10]

Substrate Specificity and Cofactor Requirements

The primary substrate for this compound synthase is geranyl diphosphate (GPP).[11] Like other Class I terpene synthases, the enzyme's activity is dependent on the presence of a divalent metal ion cofactor, which is essential for the ionization of the substrate's diphosphate group.[6] Magnesium (Mg²⁺) and manganese (Mn²⁺) are the most common and effective cofactors for this class of enzymes.[4][11] Some terpene synthases exhibit broad metal ion tolerance, with modest activity also observed with cobalt (Co²⁺) or nickel (Ni²⁺).[12][13]

Kinetic Parameters and Product Profiles

Kinetic analyses provide quantitative measures of enzyme performance. While data for this compound synthase is limited, studies on closely related and engineered monoterpene synthases offer valuable benchmarks. The product profile of these enzymes can be complex, often yielding a primary product with several minor ones.

Table 1: Kinetic Parameters of a Monoterpene Synthase Engineered for Sabinene Production

| Enzyme | Substrate | Km (μM) | kcat (min-1) | Source Organism (Original Enzyme) | Reference |

|---|---|---|---|---|---|

| Sf-CinS1 (mutant) | GPP | 12.9 ± 2.8 | 0.26 ± 0.02 | Salvia fruticosa | [9] |

Note: Data is for a 1,8-cineole synthase rationally converted to a sabinene synthase, which demonstrates the kinetic profile of an enzyme active in sabinene scaffold formation.

Table 2: Representative Product Profile of a this compound Synthase

| Enzyme | Major Products | Relative Abundance (%) | Minor Products | Source Organism | Reference |

|---|---|---|---|---|---|

| TPS6 | (1S,2R,4S)-(Z)-Sabinene Hydrate | Major | Terpinen-4-ol, α-terpineol, limonene, etc. (up to 16 total) | Thymus vulgaris | [3] |

| TPS7 | (1S,2S,4R)-(E)-Sabinene Hydrate | Major | Terpinen-4-ol, α-terpineol, limonene, etc. (up to 16 total) | Thymus vulgaris | [3] |

| Sp-SabS1 | Sabinene | ~100% | Myrcene (trace) | Salvia pomifera | [9] |

Note: Sabinene synthase (Sp-SabS1) is included for comparison of product specificity.

Experimental Protocols

The characterization of a novel this compound synthase typically follows a standardized workflow involving molecular cloning, heterologous expression, protein purification, and enzymatic assays coupled with product analysis.

Gene Cloning and Heterologous Expression

-

RNA Isolation and cDNA Synthesis: Total RNA is extracted from plant tissue (e.g., leaves, flowers) known to produce this compound. First-strand cDNA is then synthesized using reverse transcriptase.[14][15]

-

Gene Amplification: The full-length coding sequence of the putative synthase gene is amplified from the cDNA library using PCR with gene-specific primers.

-

Cloning and Expression: The amplified gene is cloned into an expression vector (e.g., pET or pGEX series) suitable for Escherichia coli. The vector often incorporates an affinity tag (e.g., His₆-tag) to facilitate purification. The resulting plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Protein Expression: The E. coli culture is grown to a mid-log phase (OD₆₀₀ ≈ 0.6-0.8), and protein expression is induced with Isopropyl β-D-1-thiogalactopyranoside (IPTG). Cultures are then incubated at a lower temperature (e.g., 16-20°C) for several hours to overnight to enhance soluble protein yield.[16]

Recombinant Protein Purification

-

Cell Lysis: Bacterial cells are harvested by centrifugation and resuspended in a lysis buffer containing lysozyme and protease inhibitors. Cells are lysed by sonication or French press.

-

Affinity Chromatography: The crude lysate is clarified by centrifugation. The supernatant containing the soluble protein is loaded onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins).

-

Elution and Dialysis: After washing the column to remove non-specifically bound proteins, the target synthase is eluted using an appropriate agent (e.g., imidazole). The purified protein is then dialyzed against a storage buffer to remove the eluting agent and stored at -80°C.

Enzyme Activity Assay and Product Analysis

-

Reaction Mixture: The standard assay is performed in a glass vial and contains a reaction buffer (e.g., 25 mM HEPES, pH 7.4), the substrate (e.g., 2 mM GPP), a divalent cation cofactor (e.g., 15 mM MgCl₂), and 5 mM dithiothreitol (DTT).[14]

-

Enzyme Reaction: The reaction is initiated by adding 40-50 µg of the purified enzyme to the mixture. A solvent overlay (e.g., hexane or pentane) is typically added to trap the volatile terpene products. The reaction is incubated at 30°C for 1-2 hours.[14]

-

Product Extraction: After incubation, the reaction is stopped (e.g., by vortexing with the organic solvent). The organic layer containing the monoterpene products is collected.

-

GC-MS Analysis: The extracted products are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).[14][16] Compounds are identified by comparing their mass spectra and retention times with those of authentic standards and entries in mass spectral libraries (e.g., NIST).[14][17] Quantification is performed using an internal standard.

Caption: A typical workflow for the characterization of a this compound synthase.

Conclusion

This compound synthase is a sophisticated biocatalyst that constructs a complex bicyclic scaffold from a simple acyclic precursor through a controlled series of carbocationic reactions. Characterization studies have revealed the existence of multiple isoforms with distinct stereoselectivity, highlighting the evolutionary plasticity of terpene synthases. The methodologies outlined herein provide a robust framework for identifying and characterizing new synthases, paving the way for their exploitation in biotechnological applications to produce high-value chemicals sustainably. Further research into the structure-function relationships of these enzymes will continue to deepen our understanding and expand their engineering potential.

References

- 1. Sabinene-hydrate synthase - Wikipedia [en.wikipedia.org]

- 2. Sabinene-hydrate synthase (EC 4.2.3.11) | Protein Target - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Stereochemical mechanism of two this compound synthases forming antipodal monoterpenes in thyme (Thymus vulgaris) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. In Situ Antimicrobial Properties of this compound, a Secondary Plant Metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Monoterpene biosynthesis: mechanism and stereochemistry of the enzymatic cyclization of geranyl pyrophosphate to (+)-cis- and (+)-trans-sabinene hydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ENZYME - 4.2.3.11 sabinene-hydrate synthase [enzyme.expasy.org]

- 9. Rational Conversion of Substrate and Product Specificity in a Salvia Monoterpene Synthase: Structural Insights into the Evolution of Terpene Synthase Function - PMC [pmc.ncbi.nlm.nih.gov]

- 10. BioKB - Publication [biokb.lcsb.uni.lu]

- 11. researchgate.net [researchgate.net]

- 12. Structure and Function of Sabinene Synthase, a Monoterpene Cyclase That Generates a Highly Strained [3.1.0] Bicyclic Product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Structure and Function of Sabinene Synthase, a Monoterpene Cyclase that Generates a Highly Strained [3.1.0] Bicyclic Product - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. The complete functional characterisation of the terpene synthase family in tomato - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

The Pharmacological Landscape of Sabinene and Sabinene Hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sabinene and its hydrated form, sabinene hydrate, are naturally occurring bicyclic monoterpenes found in a variety of plants, including certain species of oak, spruce, and juniper, as well as in spices like black pepper and nutmeg.[1] Emerging research has illuminated a broad spectrum of pharmacological activities for these compounds, positioning them as compelling candidates for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the known pharmacological properties of sabinene and this compound, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. The information presented herein is intended to serve as a foundational resource for researchers exploring the therapeutic potential of these natural molecules.

Pharmacological Properties of Sabinene

Sabinene has demonstrated a range of biological effects, including anti-inflammatory, antioxidant, antimicrobial, neuroprotective, and anti-cancer activities.

Anti-inflammatory Activity

Sabinene exhibits significant anti-inflammatory properties, as evidenced by both in vivo and in vitro studies. It is believed to exert these effects by inhibiting the production of inflammatory mediators such as nitric oxide (NO) and prostaglandins.[2]

Quantitative Data: Anti-inflammatory Activity of Sabinene

| Assay | Model System | Key Findings | Reference |

| Carrageenan-induced paw edema | Rat model | Dose-dependent reduction in paw edema.[3] | [3] |

| Lipopolysaccharide (LPS)-induced inflammation | RAW 264.7 macrophages | Reduction in NO production and expression of iNOS.[4] | [4] |

| LPS-induced neuroinflammation | Mice | Lowered levels of TNF-α and IL-6 in the prefrontal cortex and hippocampus.[5][6] | [5][6] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats [3]

This in vivo assay is a standard model for evaluating acute anti-inflammatory activity.

-

Animals: Male Wistar or Sprague-Dawley rats (150-200g) are used after a one-week acclimatization period.

-

Grouping: Animals are randomly assigned to control (vehicle), positive control (e.g., indomethacin), and sabinene-treated groups.

-

Administration: Sabinene or the control substance is administered, typically orally or intraperitoneally, one hour before the induction of inflammation.

-

Induction of Edema: A subcutaneous injection of carrageenan is administered into the sub-plantar region of the rat's right hind paw.

-

Measurement: Paw volume is measured using a plethysmometer at baseline and at regular intervals post-carrageenan injection.

-

Analysis: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups to the control group.

Signaling Pathways in Sabinene's Anti-inflammatory Action

Sabinene's anti-inflammatory effects are mediated through the modulation of key signaling pathways. In lipopolysaccharide (LPS)-stimulated RAW 264.7 cells, sabinene has been shown to reduce the phosphorylation of c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK).[7] However, it did not affect the phosphorylation of Extracellular signal-regulated kinase (ERK), NF-κB/IκBα, or the JAK/STAT pathway in the same study.[7]

Antioxidant Activity

Sabinene demonstrates notable antioxidant properties by scavenging free radicals and protecting cells from oxidative damage.[2]

Quantitative Data: Antioxidant Activity of Sabinene

| Assay | Method | Key Findings | Reference |

| DPPH (2,2-diphenyl-1-picrylhydrazyl) Scavenging Assay | In vitro | Concentration-dependent radical scavenging activity.[8] | [8] |

| Hydrogen Peroxide-Induced Cytotoxicity | Yeast cells | Protected yeast cells from cytotoxicity.[8] | [8] |

| Oxidative Stress Markers | Yeast cells | Decreased generation of oxidative stress and activities of antioxidant enzymes (GST, catalase, lipid peroxidase).[8] | [8] |

Experimental Protocol: DPPH Radical Scavenging Assay [9]

This common in vitro method assesses the free radical scavenging capacity of a compound.

-

Reagents: A stable free radical, 2,2-diphenyl-1-picrylhydrazyl (DPPH), is used. A standard antioxidant, such as ascorbic acid or Trolox, serves as a positive control.

-

Procedure:

-

A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.

-

Various concentrations of sabinene are added to the DPPH solution.

-

The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

-

Measurement: The absorbance of the solution is measured spectrophotometrically at a specific wavelength (around 517 nm).

-

Analysis: The percentage of DPPH radical scavenging activity is calculated based on the reduction in absorbance in the presence of sabinene compared to the control. The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is often determined.

Antimicrobial and Antifungal Activity

Sabinene has shown inhibitory effects against a variety of bacteria and fungi.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination [10]

The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.

-

Microorganisms: Standardized suspensions of the test bacteria or fungi are prepared.

-

Preparation of Test Substance: Serial dilutions of sabinene are prepared in a liquid growth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (temperature and time) for microbial growth.

-

Determination of MIC: The MIC is the lowest concentration of sabinene that visibly inhibits the growth of the microorganism.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of sabinene, particularly in models of neurodegenerative diseases.

In Vivo Model: Aluminum Chloride (AlCl₃)-Induced Alzheimer's Disease in Rats [11]

-

Induction: Alzheimer's-like pathology is induced by oral administration of AlCl₃ (100 mg/kg) for a specified period.

-

Treatment: Following induction, rats are treated with different doses of sabinene.

-

Assessments:

-

Behavioral tests: To evaluate cognitive function.

-

Biochemical analysis: Measurement of oxidative stress markers, antioxidant enzyme activities, and levels of pro-inflammatory cytokines in the brain.

-

Molecular analysis: Expression of key proteins involved in Alzheimer's pathology, such as β-site amyloid precursor protein cleaving enzyme 1 (BACE1) and glycogen synthase kinase-3β (GSK3β).

-

Histopathology: Examination of brain tissue for pathological changes.

-

In this model, sabinene treatment has been shown to mitigate oxidative stress, reduce neuroinflammation, and decrease the expression of BACE1 and GSK3β.[11]

Effects on Skeletal Muscle Atrophy

Sabinene has been found to attenuate skeletal muscle atrophy by modulating the ROS-mediated MAPK/MuRF-1 pathway.[12]

In Vitro Model: Starvation-Induced Muscle Atrophy in L6 Myotubes [12]

-

Cell Culture: L6 myoblasts are differentiated into myotubes.

-

Induction of Atrophy: Myotubes are subjected to starvation by incubation in a serum-free medium.

-

Treatment: Starved myotubes are treated with sabinene.

-

Analysis:

-

Morphology: Changes in myotube diameter are measured.

-

Molecular Analysis: The expression and phosphorylation of proteins in the MAPK and MuRF-1 pathways are assessed by methods like Western blotting.

-

ROS Measurement: Intracellular reactive oxygen species (ROS) levels are quantified.

-

Studies using this model have shown that sabinene reverses the reduction in myotube diameter, diminishes the expression of MuRF-1 (a key E3 ubiquitin ligase in muscle atrophy), and attenuates the phosphorylation of p38 MAPK and ERK1/2.[12]

Pharmacological Properties of this compound

This compound, a monoterpenoid alcohol, also exhibits significant biological activities, particularly as an antimicrobial agent.

Antimicrobial Activity

This compound has demonstrated broad-spectrum antimicrobial activity against various bacteria and yeasts.[5]

Quantitative Data: Antimicrobial Activity of this compound (MIC values)

| Microorganism | Type | MIC (mg/mL) | Reference |

| Bacillus subtilis | Gram-positive bacteria | 0.0312 | [5] |

| Staphylococcus aureus | Gram-positive bacteria | 0.0625 | [5] |

| Escherichia coli | Gram-negative bacteria | 0.125 | [5] |

| Candida albicans | Yeast | 0.125 | [5] |

| Candida krusei | Yeast | 0.25 | [13] |

| Candida parapsilosis | Yeast | 0.75 | [1] |

Experimental Protocol: Antimicrobial Susceptibility Testing [1][2]

The antimicrobial activity of this compound is typically evaluated using the agar disc diffusion method and the broth micro-dilution method to determine the Minimum Inhibitory Concentration (MIC).

-

Agar Disc Diffusion Method:

-

An agar plate is uniformly inoculated with the test microorganism.

-

A sterile paper disc impregnated with a known concentration of this compound is placed on the agar surface.

-

The plate is incubated, and the diameter of the zone of inhibition around the disc is measured.

-

-

Broth Macro-Dilution Method:

-

Serial dilutions of this compound are prepared in a liquid growth medium in test tubes.

-

Each tube is inoculated with a standardized suspension of the microorganism.

-

After incubation, the tubes are visually inspected for turbidity. The MIC is the lowest concentration that prevents visible growth.

-

Genotoxic and Protective Effects

In vitro studies have investigated the potential of this compound (referred to as 4-thujanol) to protect against the genotoxic effects of chemotherapeutic agents. One study found that this compound significantly reduced the genotoxic damage induced by cyclophosphamide in human lymphocytes in the presence of a metabolic activation system (S9 mix).[14] However, it did not show a protective effect against mitomycin C-induced damage.[14] These findings suggest that the metabolites of this compound may have antagonistic effects against certain mutagens.

Conclusion and Future Directions

Sabinene and this compound are versatile natural compounds with a rich pharmacological profile. Their demonstrated anti-inflammatory, antioxidant, antimicrobial, and neuroprotective properties, supported by initial mechanistic studies, underscore their potential as lead compounds for the development of new therapeutic agents. The data and protocols presented in this guide offer a solid foundation for further research. Future investigations should focus on elucidating the precise molecular targets of these compounds, conducting more extensive in vivo efficacy and safety studies, and exploring their potential in synergistic combinations with existing drugs. The continued exploration of sabinene and this compound holds significant promise for advancing the field of natural product-based drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. Anti-Inflammatory Effect of Chamaecyparis obtusa (Siebold & Zucc.) Endl. Leaf Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sabinene Inhibits Lipopolysaccharide-Induced Memory Decline by Enhancing Cholinergic Function, Decreasing Molybdenum Enzymes, and Suppressing Oxidative Stress and Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Xanthine Alkaloid | Sabinene Inhibits Lipopolysaccharide-Induced Memory Decline by Enhancing Cholinergic Function, Decreasing Molybdenum Enzymes, and Suppressing Oxidative Stress and Neuroinflammation | springermedicine.com [springermedicine.com]

- 7. Exploring the Anticancer Potential of Origanum majorana Essential Oil Monoterpenes Alone and in Combination against Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phytochemical Repurposing of Natural Molecule: Sabinene for Identification of Novel Therapeutic Benefits Using In Silico and In Vitro Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]